molecular formula C17H22N2O2 B394759 1-(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)propan-1-one CAS No. 303728-88-3

1-(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)propan-1-one

Cat. No.: B394759
CAS No.: 303728-88-3
M. Wt: 286.37g/mol
InChI Key: JSTVGBAGAHDYRP-UHFFFAOYSA-N
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Description

1-(6,6-Dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)propan-1-one is a complex organic compound characterized by its unique structure, which includes a pyrano-pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenylhydrazine derivative with a diketone, followed by cyclization to form the pyrazole ring. Subsequent steps involve the formation of the pyrano ring and the attachment of the propan-1-one moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6,6-Dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(6,6-Dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes, leading to reduced inflammation or cell proliferation.

Comparison with Similar Compounds

  • 1-(6,6-Dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)ethanone
  • 1-(6,6-Dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)butan-1-one

Comparison: Compared to similar compounds, 1-(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)propan-1-one is unique due to its specific structural features, such as the length of the carbon chain attached to the pyrazole ring. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For instance, the propan-1-one moiety may confer different pharmacokinetic properties compared to the ethanone or butan-1-one analogs.

Properties

CAS No.

303728-88-3

Molecular Formula

C17H22N2O2

Molecular Weight

286.37g/mol

IUPAC Name

1-(6,6-dimethyl-3-phenyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl)propan-1-one

InChI

InChI=1S/C17H22N2O2/c1-4-15(20)19-16(12-8-6-5-7-9-12)13-11-21-17(2,3)10-14(13)18-19/h5-9,13,16H,4,10-11H2,1-3H3

InChI Key

JSTVGBAGAHDYRP-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(C2COC(CC2=N1)(C)C)C3=CC=CC=C3

Canonical SMILES

CCC(=O)N1C(C2COC(CC2=N1)(C)C)C3=CC=CC=C3

Origin of Product

United States

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